4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines several functional groups, including a triazole ring, an indene moiety, and a furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps. One common approach starts with the preparation of the indene derivative, which is then coupled with a furyl aldehyde under specific conditions to form the desired product. The reaction typically requires a base catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the indene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole-containing compounds and indene derivatives.
Uniqueness
Structural Complexity: The combination of a triazole ring, an indene moiety, and a furyl group makes this compound unique.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[(E)-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O2S/c1-2-18-21-22-19(26)23(18)20-11-16-8-9-17(25-16)12-24-15-7-6-13-4-3-5-14(13)10-15/h6-11H,2-5,12H2,1H3,(H,22,26)/b20-11+ |
InChI Key |
QPMVSZKQOCCJOD-RGVLZGJSSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
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